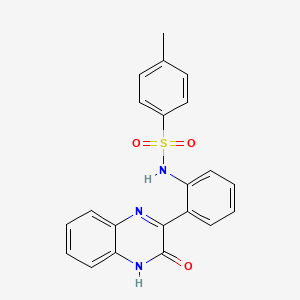
4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” is a compound bearing a quinoxaline moiety . Quinoxaline derivatives have shown very interesting biological properties such as antiviral, anticancer, and antileishmanial . This makes them a promising area in medicinal chemistry .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via different nucleophilic reactions . For instance, nine novel quinoxaline derivatives were synthesized using ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate 4 and ethyl (6-methyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate 5, 3-methylquinoxalin-2(1H)-one, and 1,4-dihydroquinoxaline-2,3-dione as precursors .
Molecular Structure Analysis
The molecular structure of “4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” can be found on PubChem . The compound has a molecular formula of C21H17N3O3S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” can be found on PubChem . The compound has a molecular weight of 391.45 .
Aplicaciones Científicas De Investigación
Antiviral Applications
The dihydroquinoxalin-2-ones family, to which this compound belongs, has demonstrated potential antiviral activities . This makes it a promising candidate for further research in the development of new antiviral drugs.
Anti-inflammatory Applications
In addition to its antiviral properties, this compound has also shown potential for anti-inflammatory applications . This could be particularly useful in the treatment of conditions such as arthritis, inflammatory bowel disease, and asthma.
Antibacterial Applications
Quinoxaline derivatives, including the 3,4-dihydroquinoxalin-2-ones family, have exhibited antibacterial properties . This suggests that our compound could be used in the development of new antibacterial agents.
Antidiabetic Applications
Some substituted quinoxalin-2(1H)-ones have shown antidiabetic activity . This indicates that our compound could potentially be used in the treatment of diabetes.
Antiviral Activity Against HIV
Certain compounds in the 3,4-dihydroquinoxalin-2-ones family have shown effects against HIV . This suggests that our compound could be a candidate for research in HIV treatment.
Inhibitors of Aldose Reductase
These compounds are being considered as effective inhibitors of aldose reductase . Aldose reductase is an enzyme involved in the development of several long-term diabetes complications, so inhibitors can potentially be used in the treatment of these conditions.
Partial Antagonists of γ-aminobutyric Acid
Some quinoxalin-2(1H)-ones are partial antagonists of γ-aminobutyric acid . This suggests potential applications in neurological research and treatment.
Chemical Versatility for Diversification
This heterocyclic scaffold is chemically versatile, allowing for multiple diversification strategies to produce a broad range of substitution patterns . This versatility could be useful in various fields of chemical research and drug development.
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-14-10-12-15(13-11-14)28(26,27)24-17-7-3-2-6-16(17)20-21(25)23-19-9-5-4-8-18(19)22-20/h2-13,24H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQUYGYMBGUPOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)
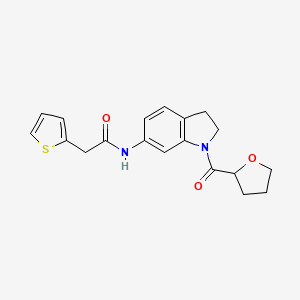

![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
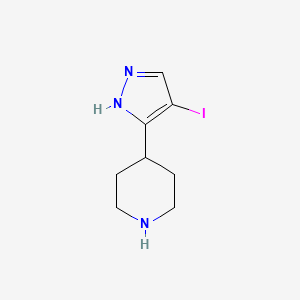

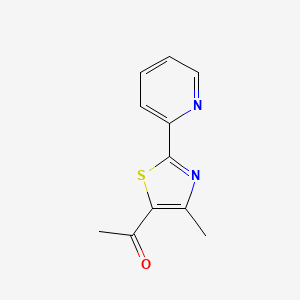
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)

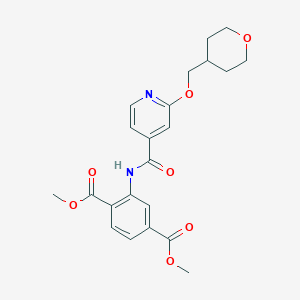
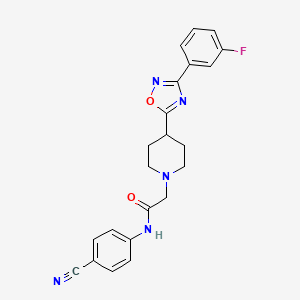
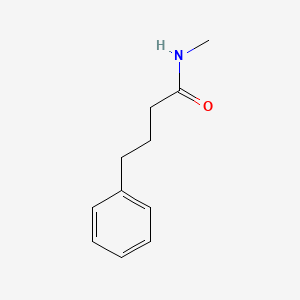
![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)
![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)